Sandostatine, known generically as octreotide, is a synthetic analogue of somatostatin, a naturally occurring peptide hormone that inhibits the secretion of several other hormones. It is primarily used in the treatment of conditions such as acromegaly, certain types of tumors, and severe diarrhea associated with specific cancers. Sandostatine mimics the action of somatostatin by binding to somatostatin receptors, thus regulating hormone secretion and providing therapeutic benefits in various endocrine disorders.
Octreotide was developed in the 1980s and is produced by pharmaceutical companies like Novartis under the brand name Sandostatine. The compound is synthesized through various methods that involve the assembly of amino acids into a peptide chain.
Sandostatine is classified as a somatostatin analogue. It falls under the category of peptide drugs and is specifically categorized as an antineoplastic agent due to its use in treating hormone-secreting tumors.
The synthesis of octreotide can be performed using several methods, including solid-phase synthesis and liquid-phase synthesis.
The hybrid method typically involves synthesizing some peptide blocks using solid-phase techniques while others are synthesized in solution, followed by condensation to form octreotide with disulfide bridges between cysteine residues .
The molecular structure of octreotide is characterized by its sequence: (D)-Phenylalanine-Cysteine-Phenylalanine-(D)-Tryptophan-Lysine-Threonine-Cysteine-Threonine-OH.
Octreotide undergoes various chemical reactions during its synthesis and when interacting with biological systems:
Octreotide functions by mimicking somatostatin's inhibitory effects on hormone secretion. It binds primarily to somatostatin receptors (especially SSTR2 and SSTR5), leading to:
This mechanism helps manage symptoms associated with acromegaly and other hormonal disorders.
Sandostatine has significant applications in clinical settings:
Additionally, research continues into its use for other conditions related to hormonal dysregulation, showcasing its versatility as a therapeutic agent.
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3